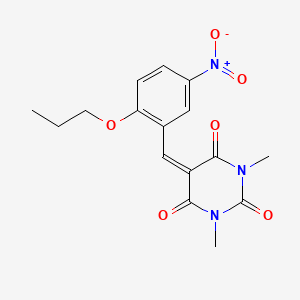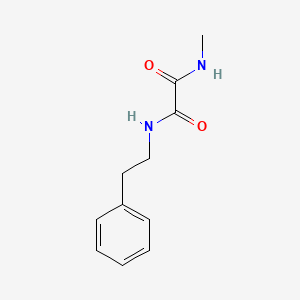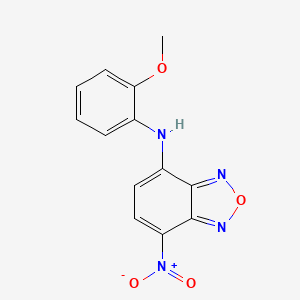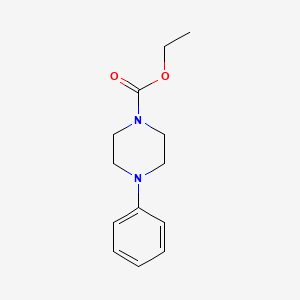![molecular formula C21H18N4O3 B5139492 N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound, also known as EBAF, has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide involves its interaction with various enzymes and proteins in the body. This compound inhibits the activity of COX-2 by binding to its active site. This prevents the production of pro-inflammatory prostaglandins, which are involved in the development of inflammation and pain. This compound also inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to the activation of caspases and the subsequent cleavage of cellular components.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and pain. This compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to inhibit the growth of weeds by interfering with the photosynthetic process and inhibiting the activity of photosystem II.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide in lab experiments include its ability to inhibit the activity of COX-2 and the growth of cancer cells, as well as its potential applications in agriculture and materials science. However, the limitations of using this compound include its low yield during synthesis and its potential toxicity to non-target organisms.
Orientations Futures
There are many future directions for the study of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide. One direction is to optimize the synthesis method to increase the yield of this compound. Another direction is to study the potential applications of this compound in other fields such as materials science and agriculture. In addition, further studies are needed to investigate the potential toxicity of this compound to non-target organisms and its long-term effects on human health.
Méthodes De Synthèse
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide can be synthesized using various methods, including the condensation reaction between 4-ethoxyaniline and 2-(4-nitrophenyl)-2H-1,2,3-benzotriazole followed by reduction with tin and hydrochloric acid. Another method involves the reaction of 4-ethoxyaniline with 2-(4-nitrophenyl)-2H-1,2,3-benzotriazole in the presence of sodium hydride, followed by acylation with 2-furoyl chloride. The yield of this compound using these methods ranges from 40-70%.
Applications De Recherche Scientifique
N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In agriculture, this compound has been studied as a potential herbicide. It inhibits the growth of weeds by interfering with the photosynthetic process and inhibiting the activity of photosystem II.
In materials science, this compound has been used as a photoinitiator in the synthesis of polymer materials. It absorbs UV light and initiates the polymerization process.
Propriétés
IUPAC Name |
(E)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-2-27-18-8-6-16(7-9-18)25-23-19-11-5-15(14-20(19)24-25)22-21(26)12-10-17-4-3-13-28-17/h3-14H,2H2,1H3,(H,22,26)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUOATALQWLMEO-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)


![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)


![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)
